REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[C:14]([C:15]3[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[CH:16]=3)=[N:13][CH:12]=[CH:11][N+:10]=2[O-])[CH:5]=[C:6]([CH3:8])[CH:7]=1.P(Cl)(Cl)([Cl:26])=O>O>[Cl:26][C:12]1[N:13]=[C:14]([C:15]2[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[CH:16]=2)[C:9]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=2)=[N:10][CH:11]=1
|
Name
|
2,3-bis(3,5-dimethylphenyl)pyrazine-1-oxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)C1=[N+](C=CN=C1C1=CC(=CC(=C1)C)C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated aqueous solution of sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1)C1=CC(=CC(=C1)C)C)C1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |